A Comprehensive Technical Guide to the Structure Elucidation of 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid
A Comprehensive Technical Guide to the Structure Elucidation of 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid
Abstract
The unequivocal determination of a chemical structure is the bedrock of modern drug discovery and development. This guide provides an in-depth, methodology-focused exploration of the structure elucidation of 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid, a molecule of interest due to its core scaffold, which is prevalent in pharmacologically active compounds.[1] We will move beyond a simple recitation of data to a detailed narrative explaining the strategic application and interpretation of modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into establishing a self-validating analytical workflow that ensures the highest degree of scientific integrity.
Foundational Strategy: From Synthesis to Confirmation
The structure elucidation of a novel or synthesized compound is not a linear process but an integrated analytical puzzle. Our strategy begins with a hypothesized structure, informed by its synthesis, and proceeds through a multi-tiered spectroscopic approach. Each technique provides a unique piece of information, and their collective power lies in mutual corroboration, leading to an unambiguous structural assignment.
Hypothesized Structure and Synthetic Pathway
The target molecule, 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid, is composed of three key fragments: a pyridine ring, a piperazine linker, and a butanoic acid chain.
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Molecular Formula: C₁₃H₁₇N₃O₃
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Molecular Weight: 279.29 g/mol
A common and logical synthetic route involves the acylation of 1-(pyridin-2-yl)piperazine with succinic anhydride. This reaction is an efficient method for forming the amide and carboxylic acid moieties in a single step.
Understanding this synthesis is critical from an analytical perspective. It informs us about potential starting materials that could persist as impurities (e.g., unreacted 1-(pyridin-2-yl)piperazine or succinic anhydride) and potential side products, such as the isomeric acid formed by the opening of the anhydride at the other carbonyl.
The Analytical Workflow
Our structure elucidation workflow is designed to be systematic and self-validating. It begins with confirming the molecular formula and then proceeds to piece together the molecular framework, functional group by functional group, and bond by bond.
Caption: Predicted MS/MS Fragmentation Pathway.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum should confirm the successful formation of both the amide and the carboxylic acid. [2]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | The broadness is due to hydrogen bonding, a hallmark of carboxylic acids. [3] |
| Carboxylic Acid | C=O stretch | ~1710 | Typical for a saturated carboxylic acid. |
| Tertiary Amide | C=O stretch | ~1640 | The carbonyl stretch of a tertiary amide appears at a lower frequency than that of an ester or acid chloride due to resonance with the nitrogen lone pair. [4] |
| Aromatic Ring | C=C stretch | ~1600-1450 | Confirms the presence of the pyridine ring. |
| Aliphatic C-H | C-H stretch | ~2950-2850 | Corresponds to the piperazine and butanoic acid methylene groups. |
The presence of both a very broad O-H stretch and two distinct carbonyl peaks (one for the acid, one for the amide) would provide strong initial evidence that the desired reaction has occurred.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing a complete picture of the carbon-hydrogen framework. [5]For a molecule like this, a full suite of 1D and 2D NMR experiments is essential.
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons.
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Pyridinyl Protons (4H): Expect four distinct signals in the aromatic region (δ 6.5-8.5 ppm). The proton adjacent to the nitrogen (alpha) will be the most downfield. J-coupling (spin-spin splitting) will reveal their relative positions.
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Piperazine Protons (8H): These protons often show complex signals due to restricted rotation around the amide C-N bond and chair-to-chair interconversion of the piperazine ring. [6]At room temperature, these signals may be broad. Expect two groups of signals, those alpha to the pyridine ring and those alpha to the amide carbonyl, appearing as broad multiplets between δ 3.0-4.0 ppm.
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Butanoic Acid Protons (4H): Expect two distinct signals, each integrating to 2H. These will appear as two triplets (or more complex multiplets if coupling is not first-order) around δ 2.5-3.0 ppm.
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Carboxylic Acid Proton (1H): A very broad singlet, often far downfield (δ 10-12 ppm), which may not always be observed depending on the solvent and concentration.
¹³C NMR: Carbon Skeleton Mapping
The ¹³C NMR spectrum shows a signal for each unique carbon atom.
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Carbonyl Carbons (2C): Two signals in the δ 160-185 ppm range, corresponding to the amide and carboxylic acid carbonyls. [4]* Pyridinyl Carbons (5C): Five signals in the aromatic region (δ 110-160 ppm).
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Piperazine Carbons (4C): Signals in the δ 40-55 ppm range. Due to conformational effects, four distinct signals may be observed. [6]* Butanoic Acid Carbons (2C): Two signals in the aliphatic region (δ 25-35 ppm).
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine-Hα | ~8.2 (d) | ~158 |
| Pyridine-Hγ | ~7.5 (t) | ~138 |
| Pyridine-Hβ | ~6.8 (t) | ~114 |
| Pyridine-Hδ | ~6.6 (d) | ~107 |
| Piperazine-H (N-Amide) | ~3.8 (br t) | ~45 |
| Piperazine-H (N-Aryl) | ~3.6 (br t) | ~42 |
| Butanoic Acid-Hα | ~2.7 (t) | ~31 |
| Butanoic Acid-Hβ | ~2.6 (t) | ~29 |
| Carboxylic Acid C=O | - | ~175 |
| Amide C=O | - | ~171 |
| Carboxylic Acid O-H | ~12.0 (br s) | - |
2D NMR: Establishing Connectivity
Two-dimensional NMR experiments are crucial for connecting the individual spin systems identified in the 1D spectra. [7]
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will confirm the connectivity within the butanoic acid chain (-CH₂-CH₂-) and within the pyridine ring.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. It provides an unambiguous assignment of which protons are attached to which carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. It is the key to connecting the different fragments of the molecule.
Caption: Key HMBC correlations confirming fragment connectivity.
Critical HMBC Correlations to Confirm the Structure:
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Piperazine-Butanoic Acid Linkage: A correlation between the piperazine protons adjacent to the amide nitrogen (~δ 3.8 ppm) and the amide carbonyl carbon (~δ 171 ppm). A second crucial correlation will be seen from the butanoic acid protons alpha to the carbonyl (~δ 2.7 ppm) to the same amide carbonyl carbon. This unambiguously confirms the N-acyl linkage.
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Pyridine-Piperazine Linkage: A correlation between the piperazine protons adjacent to the pyridine ring (~δ 3.6 ppm) and the pyridine carbon attached to the nitrogen (~δ 158 ppm).
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like the carboxylic acid OH). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.
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¹H NMR Acquisition: Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
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¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans).
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2D NMR Acquisition: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. Optimize the HMBC experiment to detect long-range couplings (typically set for J = 8 Hz).
Protocol: Mass Spectrometry Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL for infusion.
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HRMS Acquisition: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire data in positive ion mode.
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MS/MS Acquisition: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 280.13) in the first mass analyzer and scanning the fragment ions produced in the collision cell in the second mass analyzer.
Conclusion: A Unified Structural Verdict
The structure of 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid is confirmed through the powerful synergy of multiple spectroscopic techniques. HRMS establishes the correct molecular formula. IR spectroscopy confirms the presence of the required carboxylic acid and tertiary amide functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides the complete, unambiguous connectivity map of the molecule, linking the pyridinyl, piperazinyl, and butanoyl fragments in their correct orientation. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a non-negotiable requirement for advancing chemical entities in research and development.
References
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Abdel-Rahman, H. M., et al. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. Available at: [Link]
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